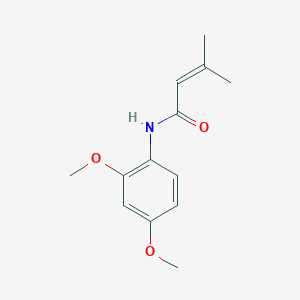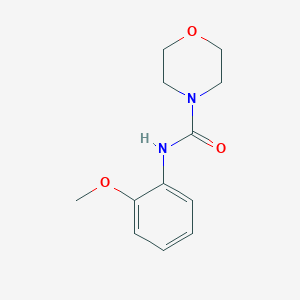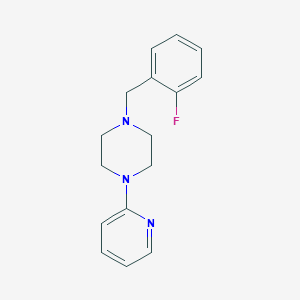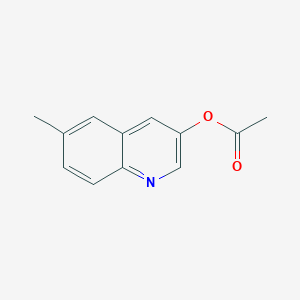![molecular formula C11H16N6OS2 B5680648 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide is a chemical compound that has been gaining significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "TAK-242" and is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, and its activation is associated with the release of pro-inflammatory cytokines. TAK-242 has been shown to inhibit this inflammatory response, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
TAK-242 acts as a selective inhibitor of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling by binding to a specific site on the receptor. This prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. TAK-242 has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TAK-242 has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, TAK-242 has been shown to improve survival in animal models of sepsis and acute lung injury.
実験室実験の利点と制限
One advantage of TAK-242 is its selectivity for N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling, which allows for the specific inhibition of the inflammatory response. Additionally, TAK-242 has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of TAK-242 is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the study of TAK-242. One area of interest is the development of TAK-242 as a therapeutic agent for inflammatory diseases, such as sepsis and rheumatoid arthritis. Additionally, there is growing interest in the role of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling in the development of cancer, and TAK-242 may have potential as a cancer therapy. Further research is also needed to explore the potential neuroprotective effects of TAK-242 in various neurological disorders.
合成法
The synthesis of TAK-242 involves several steps, including the reaction of 2-chloro-4-nitrothiazole with 1-methyl-1H-tetrazole-5-thiol to form 2-(1-methyl-1H-tetrazol-5-ylthio)ethyl-4-nitrothiazole. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with propyl isocyanate to form TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. TAK-242 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-3-4-9-13-8(7-20-9)10(18)12-5-6-19-11-14-15-16-17(11)2/h7H,3-6H2,1-2H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWBEULWLRSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)




![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5680658.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)